2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid
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Overview
Description
2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[221]heptan-4-yl}acetic acid is a complex organic compound characterized by its bicyclic structure It contains a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amine groups during chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid typically involves multiple steps. One common method includes the preparation of 2-azabicyclo[2.2.1]heptan-4-amine, followed by the protection of the amine group with a tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity. The use of automated synthesis and purification systems is common in industrial settings to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The bicyclic structure introduces strain, which can influence the compound’s reactivity and interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-6-yl}acetic acid: Similar in structure but with a different position of the acetic acid moiety.
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid: Contains a smaller bicyclic structure.
Uniqueness
2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid is unique due to its specific bicyclic structure and the position of the acetic acid group. This configuration can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-4-yl]acetic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(7-10(15)16)5-4-9(14)6-13/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
OGTHGDDFKVOYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1C2)CC(=O)O |
Origin of Product |
United States |
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